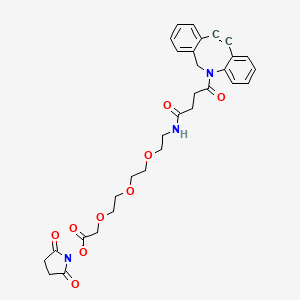
DBCO-PEG3-CH2CO-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG3-CH2CO-NHS ester is a versatile and widely used compound in drug research and development. It contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. These functional groups make this compound an excellent tool for drug delivery and bioconjugation applications. The dibenzylcyclooctyne group allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-CH2CO-NHS ester involves the reaction of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG3-CH2CO-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary and secondary amines to form stable amide bonds.
Click Chemistry Reactions: The dibenzylcyclooctyne group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition, a copper-free click chemistry reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, secondary amines, and amino-modified surfaces.
Click Chemistry Reactions: Common reagents include azide-containing molecules.
Major Products Formed
Substitution Reactions: The major products are amide bonds formed between the N-hydroxysuccinimide ester group and the amine group.
Click Chemistry Reactions: The major products are triazole rings formed between the dibenzylcyclooctyne group and the azide group.
Applications De Recherche Scientifique
DBCO-PEG3-CH2CO-NHS ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of DBCO-PEG3-CH2CO-NHS ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary and secondary amines to form stable amide bonds, while the dibenzylcyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules. These reactions enable the efficient and precise labeling of biomolecules, facilitating their detection and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DBCO-PEG1-NHS ester
- DBCO-PEG2-NHS ester
- DBCO-PEG4-NHS ester
- Sulfo DBCO-PEG3-NHS ester
Uniqueness
DBCO-PEG3-CH2CO-NHS ester is unique due to its combination of functional groups, which provide several advantages:
- Improved Solubility : The polyethylene glycol linker enhances the solubility of the compound in aqueous and organic solvents .
- Reduced Immunogenicity : The polyethylene glycol linker reduces the immunogenicity of the compound, making it suitable for in vivo applications .
- Increased Circulation Time : The polyethylene glycol linker increases the circulation time of drug conjugates, enhancing their efficacy and safety .
This compound stands out as a valuable tool in drug research and development, offering unique properties and versatile applications across various scientific fields.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O9/c35-27(32-15-16-40-17-18-41-19-20-42-22-31(39)43-34-29(37)13-14-30(34)38)11-12-28(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCMSLZFYEMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














